2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid
Overview
Description
It is primarily used for the management of chronic hyperuricemia in patients with gout who have an inadequate response or intolerance to allopurinol . This compound is known for its ability to reduce serum uric acid levels by inhibiting the activity of xanthine oxidase, an enzyme responsible for the synthesis of uric acid .
Mechanism of Action
Target of Action
The primary target of 3-Descyano Febuxostat is xanthine oxidase (XO) . XO is an enzyme responsible for the synthesis of uric acid, a substance that, when accumulated, can lead to conditions such as gout .
Mode of Action
3-Descyano Febuxostat acts as a non-purine selective inhibitor of XO . By inhibiting the activity of XO, it reduces the synthesis of uric acid, thereby decreasing serum uric acid levels .
Biochemical Pathways
The inhibition of XO disrupts the purine degradation pathway, leading to a decrease in uric acid production . This results in a reduction of uric acid accumulation in the body, which can alleviate symptoms of gout and other conditions associated with hyperuricemia .
Pharmacokinetics
3-Descyano Febuxostat exhibits favorable pharmacokinetic properties. It is rapidly absorbed following oral administration, with a median time to reach maximum plasma concentration of 0.5–1.3 hours . It has a mean apparent total clearance of 10–12 L/h and an apparent volume of distribution at steady state of 33–64L .
Result of Action
The action of 3-Descyano Febuxostat leads to significant decreases in serum and urinary uric acid concentrations . This can effectively manage chronic hyperuricemia in adults with gout who have an inadequate response or intolerance to allopurinol . Moreover, it has been observed to ameliorate inflammation, fibrosis, and lipid accumulation in the liver .
Action Environment
The action of 3-Descyano Febuxostat can be influenced by various environmental factors. For instance, factors like age, sex, and renal function can influence its efficacy . It’s also worth noting that the compound exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .
Biochemical Analysis
Cellular Effects
The cellular effects of 3-Descyano Febuxostat are not well-studied. Febuxostat, a related compound, has been shown to have significant effects on cellular processes. For instance, Febuxostat has been found to slow the decline of estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) stages 3 and 4 and asymptomatic hyperuricemia
Molecular Mechanism
Febuxostat, a related compound, works by selectively inhibiting xanthine oxidase, resulting in reduced uric acid production
Dosage Effects in Animal Models
Febuxostat has been shown to have dose-dependent effects in animal models of metabolic syndrome
Metabolic Pathways
Febuxostat is known to undergo metabolism primarily via the cytochrome P450 enzyme system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid involves several steps. One common method starts with 4-hydroxy-3-nitrobenzaldehyde, which undergoes a series of reactions including nitration, reduction, and cyclization to form the thiazole ring . The final step involves the conversion of a formyl group to a cyano group, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves high-yield processes that ensure the purity and consistency of the final product. These methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to monitor the reaction progress and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Scientific Research Applications
2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying xanthine oxidase inhibition . In biology and medicine, it is used to investigate the mechanisms of hyperuricemia and gout, as well as potential treatments for these conditions . Additionally, this compound has industrial applications in the production of pharmaceuticals and other chemical products .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid include allopurinol, topiroxostat, and Y-700 . These compounds also inhibit xanthine oxidase and are used to manage hyperuricemia and gout .
Uniqueness: What sets this compound apart from these similar compounds is its non-purine structure, which allows it to selectively inhibit xanthine oxidase without affecting other enzymes involved in purine metabolism . This selectivity reduces the risk of side effects and makes it a preferred choice for patients who cannot tolerate allopurinol .
Properties
IUPAC Name |
4-methyl-2-[4-(2-methylpropoxy)phenyl]-1,3-thiazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-9(2)8-19-12-6-4-11(5-7-12)14-16-10(3)13(20-14)15(17)18/h4-7,9H,8H2,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKJCYASUIQELO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OCC(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801170852 | |
Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206550-99-3 | |
Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206550-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-[4-(2-methylpropoxy)phenyl]-5-thiazolecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801170852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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